Acid Ceramidase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

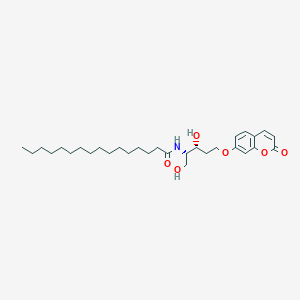

C30H47NO6 |

|---|---|

Molecular Weight |

517.7 g/mol |

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxy-5-(2-oxochromen-7-yl)oxypentan-2-yl]hexadecanamide |

InChI |

InChI=1S/C30H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)31-26(23-32)27(33)20-21-36-25-18-16-24-17-19-30(35)37-28(24)22-25/h16-19,22,26-27,32-33H,2-15,20-21,23H2,1H3,(H,31,34)/t26-,27+/m0/s1 |

InChI Key |

ASWQERQPSVCZCY-RRPNLBNLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Function of Acid Ceramidase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Ceramidase-IN-2, also identified in scientific literature as "compound 1," is a novel synthetic ceramide analogue. While commercially available as an "acid ceramidase inhibitor," primary research characterizes it as a fluorogenic substrate for ceramidases. This guide provides an in-depth analysis of its mechanism as a substrate, details the experimental protocols for its use in high-throughput screening assays, and presents the available quantitative data. The discrepancy between its characterization as a substrate in peer-reviewed literature and its commercialization as an inhibitor is a critical consideration for researchers. This document will focus on the scientifically validated function of this compound as a fluorogenic substrate.

Introduction to Acid Ceramidase and the Role of Sphingolipids

Acid ceramidase (aCDase, ASAH1) is a lysosomal enzyme that plays a pivotal role in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] The balance between ceramide, sphingosine, and its phosphorylated product, sphingosine-1-phosphate (S1P), is crucial for regulating various cellular processes, including proliferation, apoptosis, and differentiation.[3][4] Dysregulation of aCDase activity and an imbalance in the ceramide/S1P ratio have been implicated in numerous diseases, including cancer, Farber disease, and Alzheimer's disease.[1][2] Consequently, aCDase has emerged as a significant therapeutic target, and the development of assays to identify and characterize its inhibitors is of high interest.[5]

Mechanism of Action: A Fluorogenic Substrate for Ceramidase Activity

Contrary to its commercial designation as an inhibitor, the primary scientific literature describes this compound (compound 1) as a fluorogenic substrate designed for a high-throughput assay to measure ceramidase activity.[5] Its mechanism is centered on the enzymatic cleavage of its amide bond by ceramidase, which ultimately leads to the release of a fluorescent molecule.

The assay, as described by Bedia et al. (2007), involves a two-step process following the initial enzymatic hydrolysis:

-

Enzymatic Hydrolysis: Acid ceramidase cleaves the amide bond of this compound, yielding an aminodiol product.

-

Chemical Oxidation and β-Elimination: The resulting aminodiol is then oxidized with sodium periodate (B1199274). This leads to the formation of an aldehyde, which subsequently undergoes a β-elimination reaction to release the highly fluorescent compound, umbelliferone (B1683723).[6]

The intensity of the fluorescence is directly proportional to the amount of umbelliferone released, which in turn corresponds to the activity of the ceramidase enzyme.[6] This principle allows for the quantification of ceramidase activity and the screening of potential inhibitors.

Visualizing the Experimental Workflow

Caption: Workflow of the fluorogenic assay using this compound.

Quantitative Data

The seminal paper by Bedia et al. (2007) provides key quantitative parameters for the hydrolysis of this compound by rat liver lysosomes, which are a source of acid ceramidase.[5]

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) | 113 µM | [5] |

| Maximum Velocity (Vmax) | 3.6 pmol min-1 mg-1 | [5] |

Note: These values characterize this compound as a substrate for the enzyme. There is no publicly available, peer-reviewed data demonstrating its IC50 or Ki value as an inhibitor of acid ceramidase.

Experimental Protocols

The following is a detailed methodology for the high-throughput fluorogenic assay for ceramidase activity using this compound, based on the work of Bedia et al. (2007) and subsequent adaptations.[5][6]

Materials and Reagents

-

This compound (Substrate)

-

Cell lysates or intact cells as a source of acid ceramidase

-

Sodium periodate (NaIO4)

-

Glycine-NaOH buffer (pH 10.6)

-

Methanol (MeOH)

-

96-well or 384-well microtiter plates

-

Fluorescence microplate reader

Assay Protocol for Intact Cells

-

Cell Culture: Plate cells in a 96-well or 384-well plate and culture until desired confluency.

-

Addition of Substrate and Inhibitors: Simultaneously add the this compound substrate and the test compounds (potential inhibitors) to the cell culture wells.

-

Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.

-

Reaction Termination: Stop the enzymatic reaction by adding 25 µL/well of methanol.

-

Oxidation Step: Add 100 µL/well of NaIO4 (2.5 mg/mL in glycine-NaOH buffer, pH 10.6).

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark.

-

Buffer Addition: Add 100 µL/well of 100 mM glycine-NaOH buffer (pH 10.6).

-

Fluorescence Measurement: Measure the fluorescence spectrophotometrically at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Blank Correction: Use reaction mixtures without cells as blanks to correct for background fluorescence.[6]

The Sphingolipid Rheostat and Potential Downstream Effects of aCDase Inhibition

Inhibition of acid ceramidase is expected to alter the cellular balance of key sphingolipids, often referred to as the "sphingolipid rheostat." This balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical for cell fate.[4] While specific data for this compound as an inhibitor is lacking, the theoretical consequences of aCDase inhibition are well-documented.

Inhibition of aCDase leads to:

-

Accumulation of Ceramide: By blocking its degradation, intracellular ceramide levels are expected to rise. Increased ceramide can induce apoptosis, cell cycle arrest, and mitochondrial dysfunction.[4][7]

-

Depletion of Sphingosine and S1P: The production of sphingosine, the precursor for S1P, is diminished. Reduced S1P levels can inhibit cell proliferation and survival signaling pathways.[3][8]

Visualizing the Sphingolipid Rheostat Signaling Pathway

Caption: The sphingolipid rheostat and the effect of aCDase inhibition.

Conclusion and Future Directions

This compound is a valuable tool for researchers in the field of sphingolipid metabolism. Its primary, scientifically validated role is as a fluorogenic substrate for the high-throughput screening of ceramidase inhibitors. The discrepancy between its characterization in the scientific literature and its commercial labeling as an inhibitor warrants careful consideration. Researchers using this compound should be aware of its function as a substrate and the lack of peer-reviewed data supporting its inhibitory activity. Future studies are needed to clarify if this compound possesses any inhibitory properties and to fully elucidate its effects on cellular signaling pathways. A definitive characterization of its IC50 or Ki value against acid ceramidase would be of significant value to the research community.

References

- 1. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases [mdpi.com]

- 2. Structural basis for the activation of acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acid Ceramidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal cysteine amidase that plays a pivotal role in sphingolipid metabolism.[1] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2][3] The balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), which is formed from sphingosine, is critical for cell fate decisions.[1][4] In several pathologies, including various cancers, acid ceramidase is overexpressed, leading to decreased ceramide levels and increased S1P levels, thereby promoting cell survival, proliferation, and therapeutic resistance.[5] This makes acid ceramidase a compelling therapeutic target for the development of novel anti-cancer agents and potentially for other diseases.[1][5]

This technical guide provides a comprehensive overview of the chemical structures and properties of key acid ceramidase inhibitors, details on experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structures and Properties of Acid Ceramidase Inhibitors

A number of small molecule inhibitors of acid ceramidase have been developed and characterized. The following tables summarize the key chemical and pharmacological properties of some of the most well-studied inhibitors.

| Inhibitor | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Type of Inhibition |

| B-13 | (1R, 2R)-2-(tetradecanoylamino)-1-(4-nitrophenyl)-1,3-propanediol | C23H38N2O5 | 422.56 | Potent in vitro inhibitor of acid ceramidase.[6][7] |

| LCL-464 | Not available | Not available | Not available | A modified derivative of B-13 with a basic ω-amino group, showing higher potency towards lysosomal acid ceramidase in living cells.[8][9] |

| Ceranib-2 | 2-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(pyridin-4-yl)acetamide | C16H15ClN4O | 314.77 | Potent and non-lipid ceramidase inhibitor.[10] |

| Carmofur | 5-Fluoro-N-hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamide | C11H16FN3O3 | 257.26 | Nanomolar inhibitor of intracellular AC activity.[11][12] |

| Acid Ceramidase-IN-1 | Not available | Not available | Not available | Orally active and blood-brain barrier penetrant acid ceramidase inhibitor.[12] |

| ARN14974 | Not available | Not available | Not available | A potent and systemically active inhibitor of intracellular acid ceramidase.[12] |

| Inhibitor | IC50 Value | Cell Line / Assay Conditions | Key Findings |

| B-13 | ~10 µM | Human melanoma and HaCaT keratinocytes.[13] | Induces apoptosis by increasing endogenous ceramide levels.[13] |

| LCL-464 | 50% inhibition at 50 µM | Cell extracts.[6] | More potent than B-13 in cellular extracts and shows superior inhibition of acid ceramidase in living cells.[6] |

| Ceranib-2 | 28 µM | SKOV3 cells (cellular ceramidase activity).[10] | Induces accumulation of multiple ceramide species, decreases levels of sphingosine and S1P, and induces apoptosis.[10] |

| Ceranib-2 | 0.73 µM | SKOV3 cells (cell proliferation).[10] | Inhibits cell proliferation and/or survival.[10] |

| Ceranib-2 | 22 µM | A549 cells.[14] | Induces apoptotic effects.[14] |

| Ceranib-2 | 8 µM | H460 cells.[14] | Shows synergism with carboplatin (B1684641) in combined treatment.[14] |

| Carmofur | 29 nM | Rat recombinant acid ceramidase.[12] | Crosses the blood-brain barrier and is effective against glioblastoma stem-like cells.[1] |

| Acid Ceramidase-IN-1 | 0.166 µM | Human acid ceramidase (hAC).[12] | Reduces AC activity and accumulates ceramide species.[12] |

| ARN14974 | 79 nM | Intracellular acid ceramidase.[12] | Systemically active.[12] |

Experimental Protocols

The evaluation of acid ceramidase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Acid Ceramidase Activity Assay (using cell lysates)

This method is used to determine the direct inhibitory effect of a compound on acid ceramidase activity in a cell-free system.

1. Preparation of Cell Lysates:

-

Culture cells (e.g., A375 melanoma cells overexpressing AC) to confluency.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 25 mM sodium acetate (B1210297) pH 4.5 containing protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction, including acid ceramidase.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

-

The assay is typically performed in a 96-well or 384-well plate format for high-throughput screening.[15][16]

-

Each well contains a reaction mixture with:

-

A specific amount of cell lysate (e.g., 10-25 µg of protein).[17]

-

Assay buffer (e.g., 25 mM sodium acetate, pH 4.5).[17]

-

A fluorogenic substrate, such as RBM14-C12, which shows high affinity and specificity for acid ceramidase.[15][16]

-

The test inhibitor at various concentrations (or vehicle control).

-

-

The reaction is initiated by the addition of the substrate.

-

The plate is incubated at 37°C for a defined period (e.g., 1-3 hours).

3. Detection and Data Analysis:

-

The hydrolysis of the fluorogenic substrate by acid ceramidase releases a fluorescent product (e.g., coumarin).

-

The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the vehicle-treated control wells.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Acid Ceramidase Activity Assay

This assay measures the ability of a compound to inhibit acid ceramidase activity within intact, living cells, providing insights into cell permeability and intracellular target engagement.

1. Cell Culture and Treatment:

-

Seed cells (e.g., A375 cells overexpressing AC) into 96-well plates and allow them to adhere overnight.[16]

-

Replace the culture medium with fresh medium containing various concentrations of the test inhibitor.[16]

-

Simultaneously, add a cell-permeable fluorogenic substrate for acid ceramidase.[16]

-

Incubate the cells at 37°C in a CO2 incubator for a specific duration (e.g., 3 hours).[16]

2. Measurement of Enzyme Activity:

-

After incubation, the fluorescence generated from the hydrolysis of the substrate within the cells is measured directly in the plate using a fluorescence microplate reader.

-

Alternatively, cells can be lysed, and the fluorescence in the lysate can be measured.

3. Data Analysis:

-

The IC50 value is calculated by plotting the percentage of inhibition of intracellular acid ceramidase activity against the inhibitor concentration.[15]

Signaling Pathways and Experimental Workflows

Acid Ceramidase Signaling Pathway

The following diagram illustrates the central role of acid ceramidase in the sphingolipid metabolic pathway and its impact on cell fate.

Caption: The role of Acid Ceramidase in the ceramide/S1P rheostat.

Experimental Workflow for Screening Acid Ceramidase Inhibitors

This diagram outlines a typical workflow for the discovery and characterization of novel acid ceramidase inhibitors.

Caption: A typical workflow for Acid Ceramidase inhibitor discovery.

References

- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramidase activity assay [bio-protocol.org]

- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effective inhibition of acid and neutral ceramidases by novel B-13 and LCL-464 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. karger.com [karger.com]

- 14. The investigation of ceranib-2 on apoptosis and drug interaction with carboplatin in human non small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Potent Acid Ceramidase Inhibitors: The 2,4-Dioxopyrimidine-1-Carboxamide Class

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the discovery, synthesis, and biological evaluation of a novel class of highly potent Acid Ceramidase (AC) inhibitors: 2,4-dioxopyrimidine-1-carboxamides. This class of inhibitors represents a significant advancement in the development of therapeutic agents targeting ceramide metabolism for various diseases, including cancer.

Introduction to Acid Ceramidase (AC)

Acid Ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal cysteine amidase that plays a pivotal role in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[2] This enzymatic activity is crucial for maintaining the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a key signaling molecule.

Dysregulation of AC activity is implicated in several pathologies. Overexpression of AC is observed in various cancers, where it contributes to tumor progression, chemoresistance, and radioresistance by lowering intracellular ceramide levels.[1] Conversely, a deficiency in AC activity leads to Farber disease, a rare and fatal lysosomal storage disorder characterized by the accumulation of ceramide.[3] Given its central role in cell fate decisions, AC has emerged as a promising therapeutic target.

The Discovery of 2,4-Dioxopyrimidine-1-Carboxamides as AC Inhibitors

The journey to identify potent and specific AC inhibitors led to the investigation of existing therapeutic agents. The anti-cancer drug carmofur, a derivative of 5-fluorouracil, was identified as a nanomolar inhibitor of rat AC.[1] This discovery served as the foundational chemical scaffold for the development of a new class of AC inhibitors. Through systematic structure-activity relationship (SAR) studies, a series of 2,4-dioxopyrimidine-1-carboxamides were synthesized and evaluated, leading to the identification of compounds with single-digit nanomolar potency against AC.[1]

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of a selection of 2,4-dioxopyrimidine-1-carboxamide derivatives against rat Acid Ceramidase. The data highlights key structural modifications that influence potency.

| Compound ID | R1 Substitution (N1-carboxamide) | R2 Substitution (C5-uracil) | R3 Substitution (N3-uracil) | IC50 (µM) for rat AC |

| 4a (Carmofur) | n-hexyl | H | H | 0.029 |

| 4b | n-heptyl | H | H | 0.015 |

| 4c | n-octyl | H | H | 0.008 |

| 4d | n-nonyl | H | H | 0.011 |

| 4e | n-decyl | H | H | 0.022 |

| 4f | n-undecyl | H | H | 0.045 |

| 4g | n-dodecyl | H | H | 0.090 |

| 5a | n-octyl | Br | H | 0.006 |

| 5b | n-octyl | I | H | 0.007 |

| 6a | n-octyl | H | Acetyl | >10 |

| 6b | n-octyl | H | Benzoyl | >10 |

Data synthesized from Pizzirani et al., J Med Chem, 2013.[1]

Key SAR Insights:

-

N1-Carboxamide Chain Length: The inhibitory potency is sensitive to the length of the alkyl chain at the N1 position, with an eight-carbon chain (n-octyl) demonstrating optimal activity.

-

C5-Uracil Substitution: Introduction of electron-withdrawing groups, such as bromine or iodine, at the C5 position of the uracil (B121893) ring can enhance inhibitory potency.[4][5]

-

N3-Uracil Substitution: Acylation at the N3 position of the uracil ring leads to a significant loss of inhibitory activity.[4]

Experimental Protocols

The synthesis of the 2,4-dioxopyrimidine-1-carboxamide inhibitors is a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.

Caption: General synthetic workflow for 2,4-dioxopyrimidine-1-carboxamides.

Detailed Protocol:

-

Synthesis of the N1-Carbamoyl Chloride Intermediate: To a solution of uracil in an appropriate aprotic solvent (e.g., anhydrous THF), a phosgene equivalent (e.g., triphosgene) is added dropwise at 0°C in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude N1-carbamoyl chloride intermediate.

-

Synthesis of the Final Product: The crude N1-carbamoyl chloride intermediate is dissolved in an aprotic solvent (e.g., dichloromethane). The desired alkylamine is added dropwise at 0°C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the final 2,4-dioxopyrimidine-1-carboxamide.

The inhibitory activity of the synthesized compounds is determined using an in vitro enzymatic assay with recombinant rat AC.

Caption: Workflow for the in vitro Acid Ceramidase activity assay.

Detailed Protocol:

-

Materials and Reagents:

-

Recombinant rat Acid Ceramidase (expressed in a suitable system).

-

Substrate: N-lauroylsphingosine (C12-ceramide).

-

Assay Buffer: 50 mM sodium phosphate, 75 mM sodium chloride, 0.05% NP-40, pH 4.5.[6]

-

Test compounds dissolved in DMSO.

-

Internal standard for LC-MS/MS analysis.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

A solution of the recombinant enzyme in the assay buffer is pre-incubated with the test compound at various concentrations for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of the C12-ceramide substrate.

-

The reaction mixture is incubated for 30 minutes at 37°C.[6]

-

The reaction is terminated by the addition of an organic solvent mixture (e.g., chloroform/methanol).

-

Lipids are extracted, and the amount of sphingosine produced is quantified by a validated LC-MS/MS method.

-

IC50 values are calculated from the dose-response curves.

-

Signaling Pathway

Acid Ceramidase is a critical regulator of the ceramide/S1P rheostat, which in turn modulates key cellular signaling pathways, such as the PI3K/Akt pathway, that are central to cell survival and proliferation.[1]

Caption: Acid Ceramidase signaling pathway and the point of intervention.

This pathway illustrates how the overexpression of Acid Ceramidase can lead to oncogenic signaling.[1] By hydrolyzing ceramide to sphingosine, which is subsequently phosphorylated to S1P, AC promotes the activation of the pro-survival Akt pathway through the S1P receptor 2 (S1PR2) and PI3K.[1] The 2,4-dioxopyrimidine-1-carboxamide inhibitors block this cascade at its origin by inhibiting AC, thereby increasing intracellular ceramide levels and suppressing pro-survival signaling.

Conclusion and Future Directions

The discovery of 2,4-dioxopyrimidine-1-carboxamides as a novel class of highly potent Acid Ceramidase inhibitors represents a significant step forward in the development of targeted therapies for diseases characterized by AC dysregulation. The detailed SAR studies have provided a clear roadmap for further optimization of this chemical scaffold to improve potency, selectivity, and pharmacokinetic properties. These compounds serve as valuable chemical probes to further elucidate the complex roles of Acid Ceramidase in health and disease and hold considerable promise for translation into clinical candidates. Future research will likely focus on in vivo efficacy studies in relevant disease models and the development of inhibitors with improved drug-like properties.

References

- 1. Discovery of a new class of highly potent inhibitors of acid ceramidase: synthesis and structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Fragment-Based Hologram QSAR Studies on a Series of 2,4-Dioxopyrimidine-1-Carboxamides As Highly Potent Inhibitors of Acid Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Acid Ceramidase Inhibition in Sphingolipid Metabolism

A Note on the Subject Compound "Acid Ceramidase-IN-2"

Initial research into the specific compound "this compound" has revealed a significant lack of publicly available scientific literature, quantitative data, and detailed experimental protocols. This compound is listed by a limited number of commercial suppliers with only a brief, high-level description. Due to this absence of in-depth information, a comprehensive technical guide as requested for this specific molecule cannot be constructed at this time.

To fulfill the core requirements of your request for a detailed guide on the role of an acid ceramidase inhibitor in sphingolipid metabolism, this document will focus on a well-characterized and extensively studied acid ceramidase inhibitor: Carmofur (B1668449) . Carmofur is an excellent proxy as it has a substantial body of research detailing its mechanism of action, quantitative effects, and impact on cellular signaling pathways.

Technical Guide: The Role of Carmofur in Sphingolipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Carmofur, a potent inhibitor of Acid Ceramidase (aCDase).

Introduction to Acid Ceramidase and Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling and structure. The balance between different sphingolipids, particularly ceramide and sphingosine-1-phosphate (S1P), is critical for determining cell fate, a concept often referred to as the "sphingolipid rheostat". Ceramide is a central hub in sphingolipid metabolism and is generally considered a pro-apoptotic and anti-proliferative molecule.[1] Conversely, S1P, generated from the phosphorylation of sphingosine (B13886), promotes cell survival, proliferation, and angiogenesis.[1][2]

Acid ceramidase (aCDase), encoded by the ASAH1 gene, is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][3] By decreasing ceramide levels and producing the precursor for S1P, aCDase plays a pivotal role in shifting the sphingolipid balance towards cell survival. Elevated aCDase activity has been observed in various cancers, contributing to tumor growth and resistance to therapy.[1][3] Therefore, the inhibition of aCDase presents a promising therapeutic strategy to increase intracellular ceramide levels and induce apoptosis in cancer cells.

Carmofur: A Potent Acid Ceramidase Inhibitor

Carmofur (1-hexylcarbamoyl-5-fluorouracil) is an antineoplastic agent that was initially developed as a derivative of 5-fluorouracil (B62378) (5-FU).[3] While its mechanism was traditionally attributed to the generation of 5-FU, it is now understood that carmofur is also a highly potent, covalent inhibitor of acid ceramidase.[3][4] This inhibition of aCDase is independent of its 5-FU activity and is a key contributor to its anti-tumor effects.[3][5]

Mechanism of Action of Carmofur

Carmofur contains an electrophilic carbonyl group that is targeted by the catalytic cysteine residue (Cys143) in the active site of acid ceramidase.[2][5] The interaction forms a covalent bond, leading to the irreversible inhibition of the enzyme.[5] This inhibition blocks the breakdown of ceramide, leading to its accumulation within the lysosomes. The elevated ceramide levels can then trigger apoptotic signaling pathways, leading to cancer cell death.[1]

Quantitative Data on Carmofur's Inhibition of Acid Ceramidase

The inhibitory potency of carmofur against acid ceramidase has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme Source | Cell Line/System | Reference |

| IC50 | 29 nM | Rat recombinant aCDase | In vitro | [6] |

| IC50 | 4.6 - 50 µM | Pediatric brain tumor cells | [7] | |

| Effect | Accumulation of intracellular ceramides | SJGBM2 cells | [7] |

Impact on Sphingolipid Metabolism and Signaling Pathways

The inhibition of acid ceramidase by carmofur directly alters the sphingolipid rheostat. By blocking the hydrolysis of ceramide, carmofur leads to a significant increase in the intracellular levels of various ceramide species.[7] Concurrently, the production of sphingosine and, subsequently, sphingosine-1-phosphate (S1P) is reduced.

This shift in the ceramide/S1P balance has profound effects on downstream signaling pathways. The accumulation of ceramide can activate several pro-apoptotic pathways, including:

-

Mitochondrial Apoptosis Pathway: Ceramide can form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.

-

Inhibition of Pro-Survival Pathways: Elevated ceramide levels can antagonize pro-survival signals, such as the Akt pathway.

The overall effect is a cellular environment that favors apoptosis and inhibits proliferation, which is particularly detrimental to cancer cells that often have a dysregulated sphingolipid metabolism.

Signaling Pathway Diagram: The Effect of Carmofur on the Sphingolipid Rheostat

Caption: Carmofur inhibits acid ceramidase, leading to ceramide accumulation and promoting apoptosis.

Experimental Protocols

This section details common methodologies used to study the effects of acid ceramidase inhibitors like carmofur.

a. Acid Ceramidase Activity Assay

This assay measures the enzymatic activity of aCDase in the presence and absence of an inhibitor.

-

Principle: A fluorescently labeled ceramide substrate (e.g., NBD-C12-ceramide) is incubated with a source of aCDase (e.g., cell lysates). The enzyme cleaves the substrate, releasing a fluorescent product that can be quantified.

-

Protocol Outline:

-

Prepare cell lysates from the desired cell line.

-

Incubate the cell lysate with the fluorescent ceramide substrate in an appropriate buffer (typically acidic pH, e.g., 4.5).

-

For inhibitor studies, pre-incubate the lysate with various concentrations of carmofur before adding the substrate.

-

Stop the reaction after a defined time period.

-

Separate the fluorescent product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the fluorescence of the product to determine enzyme activity.

-

b. Cellular Ceramide Measurement by Mass Spectrometry

This method quantifies the levels of different ceramide species within cells following treatment with an inhibitor.

-

Principle: Lipids are extracted from cells and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify individual ceramide species.

-

Protocol Outline:

-

Culture cells to the desired confluency and treat with carmofur or vehicle control for a specified time.

-

Harvest the cells and perform a lipid extraction using a solvent system (e.g., chloroform/methanol).

-

Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into an LC-MS/MS system equipped with a C18 column for separation of lipid species.

-

Use multiple reaction monitoring (MRM) to detect and quantify specific ceramide species based on their mass-to-charge ratio.

-

Normalize ceramide levels to a cellular component, such as total protein or phosphate (B84403) content.[7]

-

Experimental Workflow Diagram

Caption: Workflow for studying the effects of Carmofur on aCDase activity and ceramide levels.

Conclusion

Carmofur is a potent inhibitor of acid ceramidase that effectively shifts the sphingolipid balance towards the accumulation of pro-apoptotic ceramide. This mechanism of action, independent of its role as a 5-FU prodrug, makes it a valuable tool for studying the role of sphingolipid metabolism in disease and a promising therapeutic agent for cancers with elevated aCDase activity. The experimental protocols outlined provide a framework for researchers to investigate the effects of aCDase inhibitors on cellular processes. Further research into novel and more specific acid ceramidase inhibitors continues to be an active area of drug discovery.

References

- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - ProQuest [proquest.com]

In-Vitro Characterization of Acid Ceramidase Inhibitors: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the in-vitro characterization of acid ceramidase (AC) inhibitors, with a specific focus on the potent inhibitor, Acid Ceramidase-IN-1, as a representative molecule. Due to the limited public availability of in-vitro characterization data for a compound specifically designated as "Acid Ceramidase-IN-2," this guide utilizes the more extensively documented "Acid Ceramidase-IN-1" to illustrate the requisite experimental methodologies and data presentation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of sphingolipid metabolism and the discovery of novel therapeutics targeting acid ceramidase.

Introduction to Acid Ceramidase

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in the sphingolipid metabolic pathway.[1][2] It catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2] This enzymatic activity is a key regulatory point in the "sphingolipid rheostat," which balances the cellular levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a downstream metabolite of sphingosine.[1][2] Dysregulation of acid ceramidase activity has been implicated in various pathologies, including cancer, lysosomal storage diseases like Farber disease, and inflammatory disorders, making it an attractive target for therapeutic intervention.[1][3]

Quantitative Data Summary for Acid Ceramidase-IN-1

Acid Ceramidase-IN-1 is an orally active and blood-brain barrier-penetrant inhibitor of acid ceramidase.[4][5] Its in-vitro inhibitory activities are summarized in the table below.

| Target Enzyme | Inhibitor | IC50 Value | Assay Type | Reference |

| Human Acid Ceramidase (hAC) | Acid Ceramidase-IN-1 | 0.166 µM | Enzymatic | [4][5][6] |

| Human N-acylethanolamine acid amidase (hNAAA) | Acid Ceramidase-IN-1 | 8.0 µM | Enzymatic | [4] |

| Human fatty acid amide hydrolase (FAAH) | Acid Ceramidase-IN-1 | 0.070 µM | Enzymatic | [4] |

Key Experimental Protocols

Enzymatic Inhibition Assay (Fluorogenic Method)

This protocol describes a common method to determine the in-vitro potency of an inhibitor against purified acid ceramidase using a fluorogenic substrate.

Objective: To determine the IC50 value of a test compound against recombinant human acid ceramidase.

Materials:

-

Recombinant human acid ceramidase (rhAC)

-

Fluorogenic substrate (e.g., RBM14-C12)

-

Assay buffer: 25 mM sodium acetate, pH 4.5

-

Test compound (e.g., Acid Ceramidase-IN-1) dissolved in DMSO

-

Stop solution: 100 mM glycine-NaOH buffer, pH 10.6

-

Sodium periodate (B1199274) (NaIO4) solution

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer.

-

Add a small volume of the diluted test compound to the wells.

-

Add the recombinant human acid ceramidase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate RBM14-C12 (final concentration, e.g., 20 µM).[7]

-

Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Add sodium periodate solution and incubate in the dark to facilitate the development of the fluorescent product.[8]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for umbelliferone).[8]

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

Cellular Activity Assay

This protocol outlines a method to assess the ability of an inhibitor to engage and inhibit acid ceramidase within a cellular context.

Objective: To determine the cellular potency (EC50) of a test compound in inhibiting acid ceramidase activity in intact cells.

Materials:

-

A suitable cell line (e.g., SH-SY5Y or A375 melanoma cells)

-

Cell culture medium and supplements

-

Test compound (e.g., Acid Ceramidase-IN-1)

-

Fluorogenic substrate (e.g., RBM14-C12)

-

Cell lysis buffer

-

Reagents for protein quantification (e.g., BCA assay)

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified period (e.g., 0.5-6 hours).[4]

-

Add the fluorogenic substrate to the cell culture medium and incubate for a further period (e.g., 3 hours) at 37°C.[8]

-

Wash the cells with PBS.

-

Lyse the cells and collect the lysate.

-

Proceed with the detection of the fluorescent product as described in the enzymatic assay protocol (steps 7-9).

-

In parallel wells, quantify the total protein concentration of the cell lysates.

-

Normalize the fluorescence signal to the protein concentration and calculate the percent inhibition to determine the EC50 value.

Visualizations

Sphingolipid Metabolism Signaling Pathway

Caption: The Sphingolipid Rheostat and the Role of Acid Ceramidase.

Experimental Workflow for In-Vitro Characterization

Caption: Workflow for In-Vitro Characterization of AC Inhibitors.

References

- 1. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acid Ceramidase-IN-1 | TargetMol [targetmol.com]

- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Acid Ceramidase Inhibitor-2 (ACi-2)

A Technical Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological and pharmacological characterization of Acid Ceramidase Inhibitor-2 (ACi-2), a small molecule inhibitor of acid ceramidase (AC). Overexpression of acid ceramidase is implicated in the pathophysiology of various diseases, including cancer, by promoting cell survival and therapeutic resistance through the catabolism of pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P). This document details the in vitro and in vivo activities of ACi-2, including its effects on enzyme inhibition, cancer cell viability, and tumor growth suppression. Methodologies for key experiments are described, and relevant signaling pathways are visualized to provide a thorough understanding of ACi-2's mechanism of action and therapeutic potential.

Introduction to Acid Ceramidase and the Sphingolipid Rheostat

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a pivotal role in regulating the cellular levels of bioactive sphingolipids.[1][2] Specifically, AC catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[2][3][4] Ceramide is a key signaling molecule that mediates cellular stress responses, inflammation, and apoptosis.[5][6] Conversely, its metabolite, sphingosine, can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling lipid that promotes cell proliferation, survival, and migration.[3][4]

The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.[3] In numerous cancers, this balance is shifted towards S1P production due to the overexpression of acid ceramidase, contributing to tumor progression, metastasis, and resistance to chemotherapy and radiotherapy.[3][6][7] Consequently, the inhibition of acid ceramidase presents a promising therapeutic strategy to restore ceramide levels and induce cancer cell death.[8]

In Vitro Biological Activity of ACi-2

Enzyme Inhibition

ACi-2 demonstrates potent and selective inhibition of acid ceramidase. The inhibitory activity was assessed using a fluorogenic assay that measures the hydrolysis of a synthetic substrate.

Table 1: In Vitro Inhibitory Activity of ACi-2

| Enzyme | IC50 (µM) | Assay Type | Substrate | Reference |

| Acid Ceramidase | 2-25 | Fluorogenic, cell-free | RBM14-C12 | [5] |

| Neutral Ceramidase | >100 | Fluorogenic, cell-free | Not Specified | [5] |

| Alkaline Ceramidase | >100 | Not Specified | Not Specified | [5] |

Cellular Activity

The effect of ACi-2 on cancer cell viability was evaluated in various cell lines. Treatment with ACi-2 led to a significant reduction in cell viability, consistent with the induction of apoptosis.

Table 2: Anti-proliferative Activity of ACi-2 in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Reference |

| TSC2-null angiomyolipoma-derived cells | Tuberous Sclerosis Complex | Markedly decreased cell viability | [7] |

| Colorectal Cancer Cells | Colorectal Cancer | Sensitizes cells to chemotherapy | [7] |

In Vivo Efficacy of ACi-2

The anti-tumor activity of ACi-2 was assessed in a xenograft mouse model.

Table 3: In Vivo Anti-tumor Efficacy of ACi-2

| Animal Model | Treatment | Outcome | Reference |

| Tsc2-null cell-derived mouse xenografts | 10 mg/kg/d, i.p., 5 times per week for 4 weeks | Significantly decreased tumor growth | [7][9] |

| A/J Tsc2+/- mice (9 months old) | Combination with rapamycin | Enhanced anti-tumor effect compared to single agents | [7] |

Mechanism of Action

ACi-2 exerts its anti-cancer effects by inhibiting acid ceramidase, leading to an accumulation of intracellular ceramide. Elevated ceramide levels trigger apoptotic signaling pathways.

Signaling Pathway

The inhibition of acid ceramidase by ACi-2 disrupts the ceramide-S1P balance, favoring the accumulation of pro-apoptotic ceramide. This leads to the activation of downstream apoptotic pathways, including those mediated by caspases and cathepsins.[3]

Caption: ACi-2 inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

Experimental Protocols

Acid Ceramidase Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of acid ceramidase by quantifying the fluorescence of a reporter molecule released from a synthetic substrate.[5][10]

Caption: Workflow for the fluorogenic acid ceramidase activity assay.

Methodology:

-

Preparation of Cell Lysates: Cells overexpressing acid ceramidase are harvested and lysed to obtain a source of the enzyme.[5]

-

Reaction Setup: The assay is performed in a 384-well plate format. Each well contains the cell lysate, the fluorogenic substrate RBM14-C12, and the test compound (ACi-2) or vehicle control in an appropriate buffer (e.g., 25 mM sodium acetate, pH 4.5).[5][10]

-

Enzymatic Reaction: The reaction mixture is incubated at 37°C to allow for the enzymatic hydrolysis of the substrate.

-

Detection: After incubation, sodium periodate (B1199274) is added to oxidize the aminodiol product of the enzymatic reaction. This is followed by a β-elimination reaction that releases the fluorescent product, umbelliferone.[5]

-

Data Analysis: The fluorescence is measured using a plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the presence of ACi-2 to the control. The IC50 value is determined from the dose-response curve.

Cell Viability Assay

This assay determines the effect of ACi-2 on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of ACi-2 or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of ACi-2 in a living organism.

Caption: Workflow for the in vivo xenograft efficacy study.

Methodology:

-

Cell Implantation: TSC2-null cancer cells are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flanks of immunodeficient mice.[9]

-

Tumor Development: The mice are monitored until the tumors reach a predetermined size.

-

Treatment: The mice are randomized into treatment and control groups. ACi-2 is administered intraperitoneally at a dose of 10 mg/kg/day, five times a week, for four weeks. The control group receives a vehicle solution.[9]

-

Monitoring: Tumor size and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, biomarker analysis).

Conclusion and Future Directions

The preliminary data presented in this guide indicate that ACi-2 is a potent and selective inhibitor of acid ceramidase with significant anti-proliferative activity in cancer cells and anti-tumor efficacy in vivo. By modulating the sphingolipid rheostat to increase pro-apoptotic ceramide levels, ACi-2 represents a promising therapeutic agent for the treatment of cancers that overexpress acid ceramidase.

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of ACi-2, as well as to explore its efficacy in a broader range of cancer models and in combination with other anti-cancer therapies. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and drug development professionals in advancing the investigation of ACi-2 and other acid ceramidase inhibitors.

References

- 1. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. JCI Insight - Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex [insight.jci.org]

- 10. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cytostatic Effects of Acid Ceramidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytostatic effects of acid ceramidase (AC) inhibitors, with a focus on their mechanism of action and supporting experimental data. While specific quantitative data for "Acid Ceramidase-IN-2" is not extensively available in the public domain, this document synthesizes information from studies on closely related α-ketoamide ceramide analogues and other potent AC inhibitors to provide a representative understanding of this class of compounds.

Core Concept: Targeting Ceramide Metabolism for Cancer Therapy

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic and anti-proliferative lipid, into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and angiogenesis. In many cancer types, including prostate and pancreatic cancer, AC is overexpressed, leading to decreased intracellular ceramide levels and increased S1P levels, thereby contributing to tumor growth, survival, and resistance to therapy.

Inhibiting acid ceramidase is a promising therapeutic strategy to shift the balance back towards the accumulation of ceramide, thereby inducing cytostatic and cytotoxic effects in cancer cells. This guide explores the functional consequences of AC inhibition.

Quantitative Data on the Effects of Acid Ceramidase Inhibitors

The following tables summarize quantitative data from studies on various acid ceramidase inhibitors, demonstrating their cytostatic and cytotoxic potential across different cancer cell lines.

Table 1: Inhibitory Activity of Selected Acid Ceramidase Inhibitors

| Compound Class | Specific Inhibitor | Assay Type | Target | IC50 / Ki | Reference |

| α-Ketoamide Ceramide Analogues | GT85, GT98, GT99 | In vitro enzyme assay | Acid Ceramidase | Not specified | [1] |

| 2-Substituted Aminoethanol Amides | E-tb | Intact cell assay | Acid Ceramidase | ~15 µM | [2] |

| 2-Substituted Aminoethanol Amides | E-c7 | Intact cell assay | Acid Ceramidase | ~15 µM | [2] |

| Pivaloylamide | (R,E)-N-(1-hydroxyoctadec-3-en-2-yl)pivaloylamide (E-tb) | Enzyme kinetics | Acid Ceramidase | Ki = 34 µM | [2] |

| Pivaloylamide | (S)-N-(1-(hexadecylthio)-3-hydroxypropan-2-yl)pivaloylamide (SC16-tb) | Enzyme kinetics | Acid Ceramidase | Ki = 94.0 µM | [2] |

Table 2: Cytotoxic and Cytostatic Effects of Acid Ceramidase Inhibitors on Cancer Cells

| Cell Line | Inhibitor | Effect | Concentration | Duration | Results | Reference |

| A549 (Lung Carcinoma) | E-tb and E-c7 | Cytotoxicity | ~40 µM | Not specified | LD50 reached | [2] |

| A549 (Lung Carcinoma) | E-tb | Cell Cycle Arrest | Concentration-dependent | 24 hours | G1 phase arrest | [2] |

| A549 (Lung Carcinoma) | E-tb | Apoptosis/Necrosis | 50 µM | 24 hours | 20-25% induction | [2] |

| PANC-1, MIA-Pa-Ca-2 (Pancreatic Cancer) | DM102 (in combination with PSC 833) | Conversion of cytostatic to cytotoxic effect | Not specified | Not specified | Synergistic decrease in cell viability | [3] |

Signaling Pathways Modulated by Acid Ceramidase Inhibition

Inhibition of acid ceramidase leads to the accumulation of its substrate, ceramide. Elevated ceramide levels can trigger multiple downstream signaling pathways that collectively contribute to the observed cytostatic and cytotoxic effects.

Caption: Inhibition of Acid Ceramidase leads to ceramide accumulation, inducing cell cycle arrest and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cytostatic effects of acid ceramidase inhibitors.

Acid Ceramidase Activity Assay (Intact Cells)

This protocol is adapted from methodologies used for high-throughput screening of AC inhibitors.

-

Cell Seeding: Seed cells (e.g., A375 melanoma cells overexpressing AC) at a density of 2 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Incubation: Replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound).

-

Substrate Addition: Simultaneously, add a fluorogenic substrate for acid ceramidase (e.g., RBM14-C12) to a final concentration of 20 µM.

-

Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.

-

Reaction Termination: Stop the reaction by adding 25 µL/well of methanol.

-

Oxidation and Signal Development: Add 100 µL/well of NaIO4 (2.5 mg/mL in glycine-NaOH buffer, pH 10.6) and incubate at 37°C for 1 hour in the dark. Then, add 100 µL/well of 100 mM glycine-NaOH buffer (pH 10.6).

-

Fluorescence Measurement: Measure the fluorescence at excitation and emission wavelengths of 355 nm and 460 nm, respectively.

Cell Viability and Cytotoxicity Assay (LD50 Determination)

The MTS or MTT assay is commonly used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the acid ceramidase inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LD50 value (the concentration at which 50% of cells are killed).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the inhibitor on cell cycle progression.

-

Cell Treatment: Culture cells to approximately 60-70% confluency and then treat with the acid ceramidase inhibitor at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflows for assessing the cytostatic effects of AC inhibitors.

Conclusion

Inhibitors of acid ceramidase represent a compelling class of anti-cancer agents. By blocking the degradation of ceramide, these compounds can effectively induce cytostatic effects, such as cell cycle arrest, and can also lead to cytotoxicity through the induction of apoptosis and other cell death mechanisms. The data and protocols presented in this guide, based on studies of various AC inhibitors, provide a foundational understanding for researchers and drug development professionals working to exploit the therapeutic potential of targeting ceramide metabolism in cancer. Further research into specific inhibitors like this compound will be crucial to fully elucidate their clinical promise.

References

In-Depth Technical Guide: Antiproliferative Properties of Acid Ceramidase Inhibitors

A Note to the Reader:

Extensive research for "Acid Ceramidase-IN-2" has revealed a significant scarcity of publicly available scientific data for this specific compound. It is consistently referenced in chemical supplier databases as an acid ceramidase inhibitor with potential antiproliferative and cytostatic activities, particularly in the context of prostate cancer where acid ceramidase is often overexpressed. However, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways directly pertaining to "this compound" are not available in the peer-reviewed scientific literature.

Therefore, to fulfill the core requirements of providing a comprehensive technical guide, this document will focus on a well-characterized and widely studied acid ceramidase inhibitor, Ceranib-2 , as a representative example. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other acid ceramidase inhibitors and provide a robust framework for understanding their antiproliferative properties.

Executive Summary

Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by hydrolyzing pro-apoptotic ceramide into pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P). This balance between ceramide and S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. In many cancers, ASAH1 is overexpressed, leading to decreased intracellular ceramide levels and increased S1P levels, which promotes cell proliferation, survival, and resistance to chemotherapy. Inhibition of acid ceramidase is therefore a promising therapeutic strategy to shift the sphingolipid balance back towards apoptosis, thereby exerting antiproliferative effects. This guide details the antiproliferative properties of the acid ceramidase inhibitor Ceranib-2, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

The Sphingolipid Rheostat and the Role of Acid Ceramidase in Cancer

The sphingolipid metabolic pathway is a complex network of interconverting lipids that are central to cellular signaling. Ceramide, a central molecule in this pathway, is a tumor-suppressor lipid that can induce cell cycle arrest, differentiation, and apoptosis.[1] Conversely, its metabolite, sphingosine-1-phosphate (S1P), is a tumor-promoting lipid that signals for cell proliferation, survival, and angiogenesis.[1][2] Acid ceramidase (ASAH1) is the key enzyme that catabolizes ceramide to sphingosine, thus reducing the cellular pool of pro-apoptotic ceramide and providing the substrate for the synthesis of pro-survival S1P.[2][3]

Numerous studies have demonstrated the upregulation of acid ceramidase in various cancers, including prostate and breast cancer.[2][4][5] This overexpression contributes to uncontrolled cell growth and resistance to conventional cancer therapies.[3] Consequently, the inhibition of acid ceramidase has emerged as a viable strategy to increase intracellular ceramide levels and induce cancer cell death.

Quantitative Data: Antiproliferative Activity of Ceranib-2

Ceranib-2 is a potent, non-ceramide-mimicking inhibitor of acid ceramidase. Its antiproliferative effects have been demonstrated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ceranib-2 in different human breast cancer cell lines.

| Cell Line | Cancer Type | IC50 of Ceranib-2 (µM) | Citation |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 2.5 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.0 | [2] |

Mechanism of Action and Signaling Pathways

The primary mechanism by which Ceranib-2 exerts its antiproliferative effects is through the inhibition of acid ceramidase, leading to an accumulation of intracellular ceramide. This increase in ceramide triggers downstream signaling cascades that culminate in apoptosis.

Key signaling pathways affected by Ceranib-2 treatment include:

-

Activation of Stress-Activated Protein Kinase/c-Jun N-Terminal Kinase (SAPK/JNK) Pathway: This is a key pathway involved in cellular stress responses, and its activation by ceramide promotes apoptosis.[2]

-

Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and plays a role in inducing apoptosis.[2]

-

Inhibition of the Akt Pathway: The Akt pathway is a major pro-survival signaling cascade. Ceranib-2-induced ceramide accumulation leads to the inhibition of this pathway, thus reducing cell survival signals.[2]

-

Downregulation of Estrogen Receptor-α (ERα): In estrogen receptor-positive breast cancer cells (MCF-7), Ceranib-2 has been shown to downregulate the expression of ERα, suggesting a potential therapeutic benefit in this cancer subtype.[2]

-

Induction of Intrinsic and Extrinsic Apoptotic Pathways: Ceranib-2 activates the intrinsic (mitochondrial) apoptotic pathway, as evidenced by a loss in mitochondrial membrane potential in MCF-7 cells. It also activates the extrinsic apoptotic pathway in both MCF-7 and MDA-MB-231 cells.[2]

Visualization of Ceranib-2's Mechanism of Action

Caption: Mechanism of Ceranib-2 induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiproliferative properties of acid ceramidase inhibitors like Ceranib-2.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitor on cancer cells.

Protocol:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the acid ceramidase inhibitor (e.g., Ceranib-2) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.

Protocol:

-

Seed cells in a 6-well plate and treat with the IC50 concentration of the inhibitor for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to assess the changes in protein expression and activation levels within key signaling pathways.

Protocol:

-

Treat cells with the inhibitor as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, phospho-p38, phospho-Akt, total Akt, ERα, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualization of Experimental Workflow

Caption: Workflow for evaluating antiproliferative effects.

Conclusion and Future Directions

Inhibition of acid ceramidase represents a compelling strategy for cancer therapy. By modulating the sphingolipid rheostat to favor the accumulation of pro-apoptotic ceramide, inhibitors like Ceranib-2 can effectively induce cell death in various cancer models. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

Future research should focus on:

-

The development of more potent and selective second-generation acid ceramidase inhibitors.

-

In vivo studies to evaluate the efficacy and safety of these inhibitors in preclinical cancer models.

-

The investigation of combination therapies, where acid ceramidase inhibitors are used to sensitize cancer cells to conventional chemotherapeutics or radiotherapy.

-

The identification of biomarkers to predict which patients are most likely to respond to acid ceramidase inhibitor therapy.

By continuing to explore the therapeutic potential of targeting this key enzyme, we may unlock new and effective treatments for a range of malignancies.

References

- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Probing the Function of Acid Ceramidase: A Technical Guide to the Use of Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid ceramidase (ASAH1) is a critical lysosomal enzyme that plays a central role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This enzymatic activity is a key regulator of the cellular balance between the pro-apoptotic signaling molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), a product of sphingosine phosphorylation. Given its pivotal role in cell fate decisions, dysregulation of ASAH1 has been implicated in a variety of human diseases, including cancer, Alzheimer's disease, and Farber disease.[1][2]

Small molecule inhibitors serve as powerful chemical probes to dissect the function of enzymes like ASAH1 within complex biological systems. By acutely and selectively blocking enzyme activity, these probes allow for the investigation of downstream signaling events and the overall physiological role of the target enzyme.

This technical guide provides a comprehensive overview of the use of a potent and selective acid ceramidase inhibitor as a probe to study ASAH1 function. While specific public data for "Acid Ceramidase-IN-2" is limited[3], this document will provide a general framework for the use of such inhibitors, with examples drawn from well-characterized compounds in the field.

Chemical Properties and Mechanism of Action of Representative Inhibitors

A variety of small molecules have been developed to inhibit acid ceramidase, each with distinct chemical scaffolds and mechanisms of action. Understanding these properties is crucial for interpreting experimental results. For instance, Carmofur (B1668449) , a derivative of the chemotherapeutic agent 5-fluorouracil, has been identified as a potent, irreversible inhibitor of acid ceramidase.[4] Structural studies have revealed that Carmofur acts by covalently modifying the catalytic cysteine residue (Cys143) in the active site of ASAH1.[4]

In contrast, other inhibitors like Ceranib-2 are reversible, non-covalent inhibitors.[5] The choice between a reversible and irreversible inhibitor depends on the experimental design. Irreversible inhibitors can be useful for durable target engagement, while reversible inhibitors may be more suitable for studies requiring washout periods.

Quantitative Data on Acid Ceramidase Inhibitors

The potency and selectivity of an inhibitor are critical parameters for its use as a chemical probe. The half-maximal inhibitory concentration (IC50) is a key measure of potency. The following table summarizes reported IC50 values for several known acid ceramidase inhibitors.

| Inhibitor | Target | IC50 Value (in vitro) | Cell-based Assay IC50 | Reference(s) |

| Carmofur | Rat recombinant ASAH1 | 29 nM | Not reported | [6] |

| Ceranib-2 | Human ASAH1 | Not reported | 0.73 µM (antiproliferative) | [7] |

| LCL-521 | Human ASAH1 | Not reported | Not reported | [8] |

| W000113402_C12 | Human ASAH1 | 6.6 µM | 32 µM | [9] |

| ARN14974 | Human ASAH1 | 79 nM | Not reported | [6] |

| Acid Ceramidase-IN-1 | Human ASAH1 | 166 nM | Not reported | [6] |

| Acid Ceramidase-IN-3 | Human ASAH1 | pIC50 = 8.5 | pIC50 = 6.8 | [6] |

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay

This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against ASAH1 using a fluorogenic substrate.

Materials:

-

Recombinant human acid ceramidase (ASAH1)

-

Fluorogenic substrate (e.g., Rbm14-12)

-

Assay buffer: 25 mM Sodium Acetate, pH 4.5

-

Test inhibitor compound

-

96-well black microplates

-

Plate reader with fluorescence detection (e.g., λex = 360 nm, λem = 460 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the recombinant ASAH1 enzyme to each well (except for the no-enzyme control).

-

Add the diluted inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.

-

Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Sphingolipid Analysis

This protocol outlines a general method to assess the impact of an ASAH1 inhibitor on cellular sphingolipid levels.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to overexpress ASAH1)

-

Cell culture medium and supplements

-

Test inhibitor compound

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

Internal standards for sphingolipids

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control for a desired time period (e.g., 24-48 hours).

-

Harvest the cells and perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer extraction).

-

Add internal standards to the lipid extracts for quantification.

-

Analyze the levels of ceramide, sphingosine, and S1P in the extracts using HPLC-MS/MS.

-

Normalize the lipid levels to a measure of cell number or protein concentration.

-

Compare the sphingolipid profiles of inhibitor-treated cells to control cells.

Visualizations of Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Pathway

Caption: The central role of Acid Ceramidase (ASAH1) in sphingolipid metabolism.

Apoptosis Induction by ASAH1 Inhibition

Caption: Simplified signaling cascade for apoptosis induction via ASAH1 inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: A general workflow for the characterization of an ASAH1 inhibitor.

Conclusion

The use of potent and selective small molecule inhibitors is an indispensable tool for elucidating the complex roles of acid ceramidase in health and disease. While specific data on "this compound" remains limited in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers to utilize any well-characterized ASAH1 inhibitor as a chemical probe. Through a combination of in vitro biochemical assays, cell-based experiments, and in vivo studies, these probes can continue to unravel the intricate biology of sphingolipid metabolism and pave the way for novel therapeutic strategies targeting acid ceramidase.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Acid ceramidase and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acid Ceramidase-IN-2 in Prostate Cancer Cell Lines